molecular formula C15H19N3O2 B2569905 ethyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate CAS No. 1975118-46-7

ethyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2569905
CAS No.: 1975118-46-7
M. Wt: 273.336
InChI Key: NMLRTNAOJATZBF-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and a phenyl-substituted amino group attached to the pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 1-methyl-1H-pyrazole-4-carboxylate with methyl(phenyl)amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of high-throughput screening and process optimization techniques ensures that the compound is produced with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl(phenyl)amino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-20-15(19)13-10-18(3)16-14(13)11-17(2)12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLRTNAOJATZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1CN(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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